3-Amino-1-(4-bromo-2-chlorophenyl)urea
Overview
Description
3-Amino-1-(4-bromo-2-chlorophenyl)urea is a chemical compound with the molecular formula C7H7BrClN3O and a molecular weight of 264.51 g/mol . It is also known by its IUPAC name N-(4-bromo-2-chlorophenyl)hydrazinecarboxamide . This compound is typically stored at room temperature and appears as a powder .
Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More detailed physical and chemical properties were not available in the web search results.Scientific Research Applications
Molecular Structure and Interactions
- The compound demonstrates specific molecular interactions and orientations, such as the positioning of bromophenyl and chlorophenyl groups in cis and trans positions, respectively, across the C—N bonds in relation to the urea carbonyl O atom. Such orientations are crucial for understanding the compound's chemical behavior and reactivity, particularly in forming dimers via intermolecular hydrogen bonds in its crystalline structure (Yamin & Mardi, 2003).
Complexation and Hydrogen Bonding
- The compound is involved in complexation and hydrogen bonding, essential for understanding its behavior in various chemical processes. For instance, heterocyclic ureas like the title compound can unfold to form multiply hydrogen-bonded complexes, a process significant for developing materials with specific properties and for understanding molecular self-assembly mechanisms (Corbin et al., 2001).
Role in Insecticide Activity
- Certain derivatives of urea compounds, similar to 3-Amino-1-(4-bromo-2-chlorophenyl)urea, show promise as insecticides. They interfere with cuticle deposition in insects, a novel mode of action that indicates the compound's potential for developing new insecticidal formulations (Mulder & Gijswijt, 1973).
Biochemical Applications
- The compound's derivatives have applications in biochemical processes, such as the selective cleavage of peptide bonds in proteins, demonstrating its potential in proteomics and related research fields (Lischwe & Sung, 1977).
Synthetic Chemistry
- Urea derivatives, including those structurally similar to this compound, are used in synthetic chemistry for various purposes, such as N-chlorination of amino esters, amides, and peptides. This highlights the compound's role in facilitating chemical transformations and producing novel materials (Sathe et al., 2007).
Mechanism of Action
Target of Action
It is known that similar compounds have been found to interact with multiple receptors , suggesting that 3-Amino-1-(4-bromo-2-chlorophenyl)urea may also have multiple targets.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been found to affect various biological activities , suggesting that this compound may also influence multiple biochemical pathways.
Result of Action
Similar compounds have demonstrated potential in various therapeutic areas , suggesting that this compound may also have significant molecular and cellular effects.
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Properties
IUPAC Name |
1-amino-3-(4-bromo-2-chlorophenyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN3O/c8-4-1-2-6(5(9)3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCDUILUQDWLTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)NC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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